molecular formula C13H19NO4S B2838185 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1796970-50-7

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2838185
CAS No.: 1796970-50-7
M. Wt: 285.36
InChI Key: KZNQJVKZPMMKPW-UHFFFAOYSA-N
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Description

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound characterized by a unique combination of functional groups and heterocyclic systems. Its structure includes:

  • Sulfonyl group: Attached to the azetidine, this electron-withdrawing group enhances polarity and stability compared to sulfides.
  • Furan-2-ylmethyl moiety: A five-membered oxygen-containing heterocycle, contributing to lipophilicity and π-electron interactions.
  • 2,2-Dimethylpropan-1-one: A bulky ketone group that influences steric effects and molecular conformation.

Properties

IUPAC Name

1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-13(2,3)12(15)14-7-11(8-14)19(16,17)9-10-5-4-6-18-10/h4-6,11H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNQJVKZPMMKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC(C1)S(=O)(=O)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a furan ring, an azetidine moiety, and a sulfonyl group, which may contribute to its reactivity and interaction with biological targets.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C14H19NO3S\text{C}_{14}\text{H}_{19}\text{N}\text{O}_3\text{S}

This indicates the presence of 14 carbon atoms, 19 hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom. The furan ring and azetidine structure suggest potential for diverse biological interactions.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. The sulfonyl group is known to form strong interactions with protein active sites, which may facilitate enzyme inhibition or receptor modulation. The azetidine ring adds rigidity and specificity to the molecule, enhancing its potential as a therapeutic agent.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown promising antimicrobial properties against various pathogens.
  • Anticancer Potential : The compound may act as an inhibitor of specific cancer-related enzymes or pathways, making it a candidate for further exploration in cancer therapy .

Antimicrobial Activity

A study exploring the antimicrobial properties of related compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria. The presence of the furan and sulfonamide functionalities was linked to enhanced activity due to their ability to penetrate bacterial cell walls effectively .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus25 µg/mL
This compoundEscherichia coli30 µg/mL

Anticancer Activity

In vitro studies have indicated that similar compounds can inhibit cancer cell proliferation. A derivative of this compound was tested against breast cancer cell lines, showing a dose-dependent reduction in cell viability.

Concentration (µM)Cell Viability (%)
0.590
170
540

These results indicate that higher concentrations lead to significant cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous molecules from the literature.

1-(5-Benzylsulfanyl-2,2-dimethyl-2,3-dihydro-1,3,4-thiadiazol-3-yl)-2,2-dimethylpropan-1-one ()

  • Structural Differences :
    • Replaces the azetidine with a 2,3-dihydro-1,3,4-thiadiazole (5-membered aromatic ring containing two nitrogens and a sulfur).
    • Features a benzylsulfanyl (sulfide) group instead of a sulfonyl.
  • Implications: The thiadiazole’s aromaticity may enhance π-π stacking interactions, while the sulfide group is less polar and oxidatively unstable compared to sulfonyl .

1-[3-(2,4-Dichlorophenyl)oxiran-2-yl]-2,2-dimethylpropan-1-one ()

  • Structural Differences :
    • Substitutes azetidine with a three-membered epoxide (oxirane) ring.
    • Includes a 2,4-dichlorophenyl group instead of furan.
  • The electron-withdrawing chlorine atoms increase electrophilicity, contrasting with the electron-rich furan in the target compound .

3-(1H-Indol-3-yl)-3-(3-isopropylphenyl)-1-(1-methyl-1H-imidazol-2-yl)propan-1-one ()

  • Structural Differences :
    • Contains indole (aromatic heterocycle with nitrogen) and imidazole (five-membered ring with two nitrogens) instead of azetidine and furan.
  • Implications :
    • Indole and imidazole motifs are common in pharmaceuticals (e.g., serotonin analogs). The target compound’s azetidine and sulfonyl groups may offer different hydrogen-bonding or steric profiles .

Substituted 3-(Dimethyl/Diethylamino)-1-[4-methyl-2-substitutedphenyl-2,5-dihydro-1,5-benzothiazepin-3-yl]propan-1-one ()

  • Structural Differences: Features a benzothiazepine (7-membered ring with sulfur and nitrogen) and amino groups.
  • Implications: The benzothiazepine core is associated with anticonvulsant activity.

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Ring Systems Potential Applications References
Target Compound C₁₄H₁₉NO₄S Sulfonyl, azetidine, furan, ketone Azetidine, furan Medicinal chemistry -
1-(5-Benzylsulfanyl-2,2-dimethyl-thiadiazol) C₁₅H₂₀N₂OS₂ Sulfide, thiadiazole, ketone Thiadiazole Bioactive molecule synthesis
1-[3-(2,4-Dichlorophenyl)oxiranyl]-... C₁₃H₁₄Cl₂O₂ Epoxide, dichlorophenyl, ketone Oxirane Synthetic intermediate
Indole-imidazole derivative C₂₂H₂₃N₃O Indole, imidazole, ketone Indole, imidazole Pharmaceutical research
Benzothiazepine anticonvulsant Not provided Benzothiazepine, amino, ketone Benzothiazepine Anticonvulsant agents

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